N-(2,3-dimethylcyclohexyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
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Overview
Description
3-[(2,3-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound with a unique structure that combines a cyclohexylamine derivative with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. This can be achieved through the reaction of cyclohexanone with dimethylamine under reductive amination conditions. The resulting dimethylcyclohexylamine is then reacted with 2-nitrobenzothiazole in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(2,3-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,3-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylcyclohexylamine
- 2-[(2,3-Dimethylcyclohexyl)amino]ethyl diethylamine
- 3-{[(2,3-Dimethylcyclohexyl)amino]methyl}benzamide
Uniqueness
3-[(2,3-DIMETHYLCYCLOHEXYL)AMINO]-6-NITRO-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its combination of a cyclohexylamine derivative with a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H19N3O4S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H19N3O4S/c1-9-4-3-5-13(10(9)2)16-15-12-7-6-11(18(19)20)8-14(12)23(21,22)17-15/h6-10,13H,3-5H2,1-2H3,(H,16,17) |
InChI Key |
RZMFWVKJIBQXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2 |
Origin of Product |
United States |
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